TPN171 free base

Descripción general

Descripción

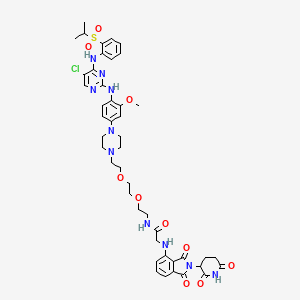

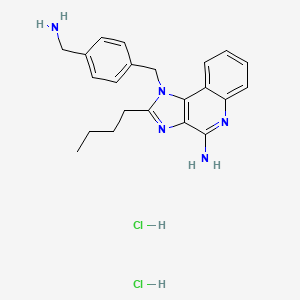

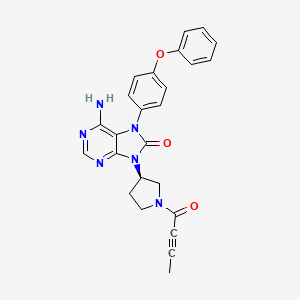

TPN171 free base is a novel pyrimidinone phosphodiesterase type 5 inhibitor. It has been developed jointly by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd. This compound is primarily intended for the treatment of pulmonary arterial hypertension and male erectile dysfunction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TPN171 involves several key steps, including the optimization of pyrimidinone derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of TPN171 is scaled up from laboratory synthesis, ensuring consistency and purity. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce TPN171 in bulk quantities suitable for clinical and commercial use .

Análisis De Reacciones Químicas

Types of Reactions

TPN171 undergoes several types of chemical reactions, including:

Oxidation: Mono-oxidation (hydroxylation and N-oxidation) is a common reaction for TPN171.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: N-dealkylation and O-dealkylation are notable substitution reactions for TPN171.

Hydrolysis: Amide hydrolysis is another significant reaction

Common Reagents and Conditions

The reactions of TPN171 often involve reagents such as cytochrome P450 enzymes (CYP3A4, CYP2E1, CYP2D6), UDP-glucuronosyltransferase enzymes (UGT1A9, UGT1A7, UGT1A10), and various organic solvents. Conditions typically include controlled temperatures, pH levels, and reaction times to ensure optimal conversion and yield .

Major Products Formed

The major products formed from the reactions of TPN171 include hydroxylated metabolites, dealkylated derivatives, and glucuronide conjugates. These metabolites are often detected in human plasma, urine, and feces .

Aplicaciones Científicas De Investigación

TPN171 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study phosphodiesterase inhibition and related chemical reactions.

Biology: Investigated for its effects on cellular signaling pathways and enzyme activity.

Medicine: Clinically evaluated for the treatment of pulmonary arterial hypertension and erectile dysfunction.

Mecanismo De Acción

TPN171 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, TPN171 increases the levels of cyclic guanosine monophosphate, leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in treating conditions like pulmonary arterial hypertension and erectile dysfunction .

Comparación Con Compuestos Similares

Similar Compounds

Sildenafil: Another phosphodiesterase type 5 inhibitor used for similar indications.

Tadalafil: Known for its longer duration of action compared to other inhibitors.

Vardenafil: Similar in structure and function but with different pharmacokinetic properties

Uniqueness of TPN171

TPN171 stands out due to its high selectivity for phosphodiesterase type 5, potent inhibitory activity, and favorable pharmacokinetic profile. Its unique structural features and metabolic stability make it a promising candidate for clinical use .

Propiedades

Número CAS |

1229018-87-4 |

|---|---|

Fórmula molecular |

C24H35N5O3 |

Peso molecular |

441.576 |

Nombre IUPAC |

N-(3-(5,6-Diethyl-4(3H)-pyrimidone-2-yl)-4-n-propoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |

Clave InChI |

PIOIVHHIGWTEJQ-UHFFFAOYSA-N |

SMILES |

O=C(NC1=CC=C(OCCC)C(C(N2)=NC(CC)=C(CC)C2=O)=C1)CN3CCN(C)CC3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TPN171; TPN-171; TPN 171; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

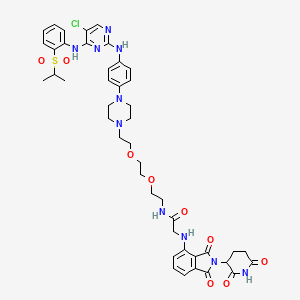

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)